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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)nicotinamide

CAS No.: 175135-81-6

Cat. No.: B064517

Get Quote

Abstract & Scope
This application note details the robust preparation of 2-(4-Methylphenoxy)nicotinamide, a

structural motif frequently encountered in medicinal chemistry programs targeting kinase

inhibition (e.g., VEGFR, EGFR) and anti-inflammatory pathways.

While many protocols utilize copper-catalyzed Ullmann couplings, this guide prioritizes a

transition-metal-free Nucleophilic Aromatic Substitution (

). This approach minimizes heavy metal contamination—a Critical Quality Attribute (CQA) in
pharmaceutical intermediate synthesis. The protocol is optimized for reproducibility, utilizing 2-
chloronicotinamide and p-cresol under basic conditions to achieve high purity (>98%) without
chromatographic purification.

Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent reactivity of the 2-chloropyridine ring. The electron-

withdrawing nature of the pyridine nitrogen, combined with the ortho-amide group, sufficiently

activates the C-2 position for nucleophilic attack by the phenoxide ion.
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Reaction Scheme
Precursors: 2-Chloronicotinamide + p-Cresol Mechanism:

(Addition-Elimination) Reagents: Potassium Carbonate (

) or Cesium Carbonate (

), DMF
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Detailed Experimental Protocol
Materials & Reagents Table

Reagent MW ( g/mol ) Equiv.[1]
Amount
(Example)

Role

2-

Chloronicotinami

de

156.57 1.0 1.56 g (10 mmol) Electrophile

p-Cresol 108.14 1.2 1.30 g (12 mmol) Nucleophile

Potassium

Carbonate
138.21 2.0 2.76 g (20 mmol) Base

DMF

(Anhydrous)
- - 15.0 mL Solvent

Water

(Deionized)
- - 100 mL Quenching
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Step-by-Step Procedure
Step 1: Reaction Setup

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

Charge the flask with 2-chloronicotinamide (1.0 equiv) and anhydrous

(2.0 equiv).

Note: Grind the

to a fine powder before use to maximize surface area.

Add DMF (concentration ~0.5 – 0.7 M relative to nicotinamide).

Add p-cresol (1.2 equiv) to the suspension.

Critical Parameter: p-Cresol is a solid at room temperature (mp ~35°C). It can be melted

gently or added as a solid.

Step 2: Reaction Execution 5. Heat the reaction mixture to 110°C under an inert atmosphere (

or Ar).
Why: The

reaction on 2-chloronicotinamide requires elevated temperatures to overcome the activation
energy barrier. The amide group is less activating than a nitro or nitrile group, making heat
essential.

Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / Hexanes) or HPLC.

Endpoint: Disappearance of 2-chloronicotinamide (

). Product will appear at higher

(

).
Duration: Typically 4–6 hours.
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Step 3: Workup & Isolation (Precipitation Method) 7. Cool the reaction mixture to room

temperature (20–25°C). 8. Slowly pour the reaction mixture into 10 volumes of ice-cold water

(approx. 150 mL) with vigorous stirring.

Observation: The product should precipitate as a white to off-white solid. The excess base
will dissolve; the excess p-cresol (as phenoxide) will remain in the aqueous phase due to the
high pH.

Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped DMF.
Filter the solid using a Buchner funnel.[2]
Wash the filter cake with:

Water (

mL) to remove inorganic salts and DMF.
Cold Hexane (

mL) to remove trace unreacted p-cresol.

Step 4: Purification 12. Dry the solid in a vacuum oven at 50°C for 12 hours. 13.

Recrystallization (if necessary): Dissolve in minimum hot Ethanol (EtOH) or Ethyl Acetate, filter

while hot, and cool to 4°C.

Analytical Characterization (Expected Data)
The structure is validated by the distinct splitting patterns of the pyridine ring and the para-

substituted benzene ring.
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Technique Expected Signals / Data Interpretation

NMR (400 MHz, DMSO-

)
2.32 (s, 3H)

Methyl group on phenoxy ring.

[3]

7.05 (d, J=8.4 Hz, 2H)
Aromatic protons of p-tolyl

(ortho to ether).

7.20 (d, J=8.4 Hz, 2H)
Aromatic protons of p-tolyl

(meta to ether).

7.15 (dd, 1H)
Pyridine H-5 (coupling to H-

4/H-6).

7.60 (bs, 1H), 7.85 (bs, 1H)

Amide

protons (exchangeable).

8.15 (dd, 1H) Pyridine H-4.

8.25 (dd, 1H)
Pyridine H-6 (deshielded by

N).

MS (ESI) m/z 229.1
Consistent with Formula

.

Process Workflow Diagram
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Figure 2: Experimental workflow from reaction initiation to product isolation.
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Issue Probable Cause Corrective Action

Low Conversion (<50%)
Reaction temp too low; Base

too weak.

Increase temp to 130°C.

Switch base to

(higher solubility in DMF) or

NaH (stronger base).

Product is Oily/Sticky Residual DMF or p-Cresol.

Triturate the oil with cold

diethyl ether or hexanes to

induce crystallization.

Hydrolysis of Amide
Presence of water at high

temp.[1]

Ensure reagents are strictly

anhydrous.[4] Use molecular

sieves in DMF.

Dark Coloration Oxidation of p-cresol.
Degas solvents thoroughly

with Nitrogen before heating.

Safety & Handling (MSDS Highlights)
2-Chloronicotinamide: Irritant. Avoid inhalation.

p-Cresol: Toxic by ingestion and skin contact. Corrosive. Use double gloves.

DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.
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Purification of Amides

Strategies for the purification of polar amides without chrom
Source: BenchChem Applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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